molecular formula C9H11BrO2 B1361330 1-Bromo-4-(dimethoxymethyl)benzene CAS No. 24856-58-4

1-Bromo-4-(dimethoxymethyl)benzene

Cat. No. B1361330
M. Wt: 231.09 g/mol
InChI Key: TWFNGPDYMFEHOB-UHFFFAOYSA-N
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Patent
US05693628

Procedure details

50 g of 4-bromobenzaldehyde and 30 ml of o-triethyl formate are agitated for 5 hours at room temperature in 60 ml of methanol and 0.8 ml of thionyl chloride. After that, another 0.2 ml of thionyl chloride are added. The batch is poured into aqueous bicarbonate solution after 30 minutes and extracted with chloroform, washed with aqueous bicarbonate solution and water, dried above sodium sulfate, and concentrated by evaporation under reduced pressure. 68 g of 4-bromobenzaldehyde dimethyl ketal are obtained in the form of colourless oil.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
o-triethyl formate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C:10](=[O:13])(O)[O-].[CH3:14]O>S(Cl)(Cl)=O>[CH3:14][O:7][CH:6]([O:13][CH3:10])[C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
o-triethyl formate
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O
Step Three
Name
Quantity
0.8 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0.2 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with aqueous bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried above sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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